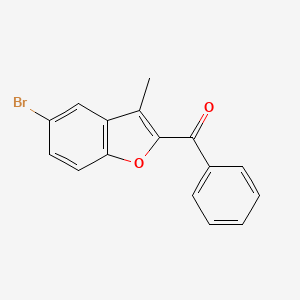

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

Description

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS 1261352-83-3) is a benzofuran-derived compound with the molecular formula C₁₆H₁₁BrO₂ . Its structure consists of a benzofuran core substituted with a bromine atom at the 5-position and a methyl group at the 3-position. A phenyl group is attached via a methanone linkage at the 2-position of the benzofuran ring. This compound is synthesized through Friedel-Crafts acylation or similar coupling reactions, as inferred from related benzofuran syntheses . Its spectroscopic characterization includes distinctive IR stretches for the ketone group (~1640 cm⁻¹) and aromatic C–H bending, along with NMR signals corresponding to the brominated benzofuran and phenyl moieties .

Properties

IUPAC Name |

(5-bromo-3-methyl-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDPYIDFDKPFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone typically involves the bromination of 3-methylbenzofuran followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

Scientific Research Applications

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituted Aryl Groups

(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone (CAS 303145-30-4, C₁₆H₉BrCl₂O₂) Structural Difference: The phenyl group is replaced with a 3,4-dichlorophenyl moiety. Impact: The electron-withdrawing chlorine atoms increase polarity and may enhance binding affinity to electron-rich biological targets. This compound is marketed for medicinal applications, suggesting improved pharmacokinetic properties over the phenyl analog . Synthesis: Similar bromination and coupling steps as the parent compound, with additional chlorination .

(4-Bromophenyl)(5-((2-chlorophenyl)diazenyl)benzofuran-2-yl)methanone (Compound 3c, C₂₁H₁₂BrClN₂O₂) Structural Difference: Incorporates a diazenyl (–N=N–) linker and a 2-chlorophenyl group. Impact: The azo group introduces conjugation, altering electronic properties and enabling hydrogen bonding. The compound exhibits IR stretches for –N=N– (~1585 cm⁻¹) and a melting point of 190–192°C, higher than the parent compound due to increased rigidity .

5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran Structural Difference: Replaces the methanone with a methylsulfinyl group and a 4-methylphenyl substituent. Impact: The sulfinyl group enhances polarity and solubility.

Analogues with Simplified Functional Groups

1-(5-Bromo-1-benzofuran-2-yl)ethanone Structural Difference: Substitutes the phenyl methanone with an acetyl group. Impact: Reduced steric bulk may improve metabolic stability. This compound is a precursor in synthesizing bioactive benzofurans with reported antifungal and anti-inflammatory activities .

(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone Structural Difference: Features a thioether-linked imidazoline ring and a 3-fluorobenzyl group.

Biological Activity

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. The following sections detail its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzofuran core with a bromine substituent and a phenyl group. This structure is significant as the presence of halogen atoms enhances the compound's reactivity and biological interactions.

Benzofuran derivatives exhibit various mechanisms of action that contribute to their biological activities:

- Antitumor Activity : These compounds have shown promise in inhibiting cancer cell proliferation by interacting with specific cellular pathways. For example, they may modulate pathways involving tubulin and histone deacetylases (HDACs), leading to apoptosis in cancer cells .

- Antibacterial and Antiviral Properties : The compound has demonstrated activity against several bacterial strains and viruses, potentially through the disruption of microbial cell membranes or interference with viral replication processes.

- Anti-inflammatory Effects : Benzofurans are also noted for their anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related benzofuran derivatives.

Case Studies and Research Findings

A review of recent studies highlights the biological activity of benzofuran derivatives, including this compound:

- Anticancer Studies : In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, modifications to the benzofuran structure can enhance its potency against specific tumors, such as breast and lung cancers .

- Antimicrobial Testing : Research indicates that derivatives similar to this compound possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis.

- Pharmacokinetic Profiles : Studies on the pharmacokinetics of benzofuran derivatives suggest improved bioavailability and metabolic stability, allowing for effective dosing regimens in potential therapeutic applications.

Q & A

Q. Optimization strategies :

- Solvent selection (dichloromethane for Friedel-Crafts; DMF/ethanol for coupling) to enhance yield and purity .

- Catalyst loading (5–10 mol% Pd for couplings) and reaction time (4–12 hours) to minimize side products .

Basic Question: Which spectroscopic and crystallographic techniques are critical for confirming the structural identity of this compound?

Answer:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., bromine at C5, methyl at C3) and ketone functionality (δ ~190 ppm for C=O) .

- X-ray crystallography : Resolves bond angles (e.g., benzofuran ring planarity) and Br···O interactions using SHELX software for refinement .

- IR spectroscopy : Confirms carbonyl stretching (~1640–1680 cm) and C-Br vibrations (~550 cm) .

Advanced Question: How can computational methods like molecular docking and DFT elucidate the compound’s biological or catalytic potential?

Answer:

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes like CYP450) using AutoDock Vina. Dock optimized conformations into active sites to assess inhibitory potential .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity in substitution reactions or charge-transfer interactions .

Advanced Question: How should researchers resolve contradictions between spectroscopic data and crystallographic findings?

Answer:

- Case example : Discrepancies in carbonyl bond lengths (X-ray vs. DFT-optimized structures) may arise from crystal packing effects. Validate via Hirshfeld surface analysis to quantify intermolecular interactions .

- Multi-technique validation : Cross-reference NMR coupling constants with X-ray torsion angles to confirm stereoelectronic effects .

Basic Question: What methodologies are employed to evaluate the compound’s biological activity in antimicrobial or antioxidant assays?

Answer:

- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Antioxidant assays : DPPH radical scavenging (measure IC values at 517 nm) and FRAP assays to assess electron-donating capacity .

Advanced Question: What experimental designs are suitable for mechanistic studies of its enzyme inhibition or metabolic pathways?

Answer:

- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against targets like COX-2 or acetylcholinesterase .

- Metabolic profiling : Incubate with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-MS to identify oxidative pathways .

Basic Question: What safety protocols are essential when handling this brominated benzofuran derivative?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DCM) .

- Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced Question: How do substituents (bromo, methyl) influence the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

- Bromine : Acts as a directing group (meta/para-directing) but deactivates the ring, slowing electrophilic attacks. Facilitates Suzuki coupling at C5 .

- Methyl group : Enhances steric hindrance at C3, reducing accessibility for bulky nucleophiles. Stabilizes adjacent charges via hyperconjugation in transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.